Cas no 1160573-87-4 (1-Bromo-2-ethyl-4-iodobenzene)
1-Bromo-2-ethyl-4-iodobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Bromo-2-ethyl-4-iodobenzene
- DTXSID90679224
- DB-162343
- SCHEMBL15430107
- 1160573-87-4
- 2-Bromo-5-iodoethylbenzene
- CS-0370474
- BS-50374
- E76436
- EN300-3625848
- Z1269132508
- KOAOHJCNSAAUSK-UHFFFAOYSA-N
- Benzene, 1-bromo-2-ethyl-4-iodo-
- DTXCID60629973
- 827-933-3
- KWB57387
-
- MDL: MFCD11846043
- Inchi: 1S/C8H8BrI/c1-2-6-5-7(10)3-4-8(6)9/h3-5H,2H2,1H3
- InChI Key: KOAOHJCNSAAUSK-UHFFFAOYSA-N
- SMILES: IC1=CC=C(C(=C1)CC)Br
Computed Properties
- Exact Mass: 309.88541g/mol
- Monoisotopic Mass: 309.88541g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 0Ų
1-Bromo-2-ethyl-4-iodobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 037713-250mg |
2-Bromo-5-iodoethylbenzene |
1160573-87-4 | 95+% | 250mg |
£88.00 | 2022-03-01 | |
| Fluorochem | 037713-1g |
2-Bromo-5-iodoethylbenzene |
1160573-87-4 | 95+% | 1g |
£134.00 | 2022-03-01 | |
| Fluorochem | 037713-5g |
2-Bromo-5-iodoethylbenzene |
1160573-87-4 | 95+% | 5g |
£532.00 | 2022-03-01 | |
| Fluorochem | 037713-25g |
2-Bromo-5-iodoethylbenzene |
1160573-87-4 | 95+% | 25g |
£1763.00 | 2022-03-01 | |
| Alichem | A019088191-5g |
2-Bromo-5-iodoethylbenzene |
1160573-87-4 | 95% | 5g |
$1085.40 | 2023-09-04 | |
| Alichem | A019088191-10g |
2-Bromo-5-iodoethylbenzene |
1160573-87-4 | 95% | 10g |
$1313.20 | 2023-09-04 | |
| Alichem | A019088191-25g |
2-Bromo-5-iodoethylbenzene |
1160573-87-4 | 95% | 25g |
$2363.76 | 2023-09-04 | |
| TRC | B682960-50mg |
1-Bromo-2-ethyl-4-iodobenzene |
1160573-87-4 | 50mg |
$ 110.00 | 2023-04-18 | ||
| TRC | B682960-100mg |
1-Bromo-2-ethyl-4-iodobenzene |
1160573-87-4 | 100mg |
$ 178.00 | 2023-04-18 | ||
| TRC | B682960-250mg |
1-Bromo-2-ethyl-4-iodobenzene |
1160573-87-4 | 250mg |
$ 414.00 | 2023-04-18 |
1-Bromo-2-ethyl-4-iodobenzene Related Literature
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 1-Bromo-2-ethyl-4-iodobenzene
Introduction to 1-Bromo-2-ethyl-4-iodobenzene (CAS No. 1160573-87-4)
1-Bromo-2-ethyl-4-iodobenzene, identified by the Chemical Abstracts Service Number (CAS No.) 1160573-87-4, is a specialized organic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and materials. Its unique structural features, combining bromine and iodine substituents on a benzene ring with an ethyl group at the second position, make it a valuable building block for further functionalization.
The chemical structure of 1-Bromo-2-ethyl-4-iodobenzene consists of a benzene core substituted with a bromine atom at the first position, an ethyl group at the second position, and an iodine atom at the fourth position. This arrangement imparts distinct reactivity patterns that are exploited in various synthetic transformations. The presence of both bromine and iodine allows for selective cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing biaryl systems found in many biologically active compounds.
In recent years, 1-Bromo-2-ethyl-4-iodobenzene has been increasingly utilized in the synthesis of pharmacologically relevant molecules. For instance, its incorporation into heterocyclic frameworks has led to the development of new scaffolds with potential antimicrobial and anticancer properties. The compound's ability to undergo sequential functionalization makes it an attractive candidate for drug discovery programs targeting complex diseases. Researchers have leveraged its reactivity to introduce additional substituents or to transform it into more elaborate structures through palladium-catalyzed reactions.
One notable application of 1-Bromo-2-ethyl-4-iodobenzene is in the preparation of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The benzene ring can be modified to mimic natural substrates or allosteric sites of kinases, while the halogen atoms facilitate further derivatization. Recent studies have demonstrated its utility in generating libraries of compounds for high-throughput screening, enabling rapid identification of lead candidates with desired biological activity. The ethyl group at the second position also provides a handle for further chemical manipulation, allowing for fine-tuning of physicochemical properties such as solubility and metabolic stability.
The synthesis of 1-Bromo-2-ethyl-4-iodobenzene typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include halogenation strategies followed by selective alkylation and functional group interconversions. Advanced techniques such as transition-metal catalysis have been employed to improve yields and selectivity in these processes. The compound's stability under various reaction conditions makes it a reliable reagent in both academic laboratories and industrial settings.
From a mechanistic standpoint, 1-Bromo-2-ethyl-4-iodobenzene participates in several key chemical reactions that are foundational to modern organic synthesis. Its bromine and iodine atoms can undergo oxidative addition or transmetalation with palladium complexes, enabling the formation of carbon-carbon bonds through cross-coupling reactions. These transformations are essential for constructing complex molecular architectures that mimic natural products or designed bioactive molecules. Additionally, its reactivity with nucleophiles allows for selective displacement or addition reactions, providing multiple pathways for structural diversification.
The pharmaceutical industry has been particularly interested in 1-Bromo-2-ethyl-4-iodobenzene due to its role as a precursor in drug development. By integrating this compound into medicinal chemistry campaigns, researchers have generated novel analogs with improved pharmacokinetic profiles or enhanced target engagement. Its use in fragment-based drug design has also been explored, where small molecular fragments derived from 1-Bromo-2-ethyl-4-iodobenzene are screened for initial binding interactions with biological targets. Such approaches have accelerated the discovery process by providing starting points for optimization.
In conclusion, 1-Bromo-2-ethyl-4-iodobenzene (CAS No. 1160573-87-4) is a multifaceted compound with broad applications in synthetic chemistry and pharmaceutical research. Its unique structural features enable diverse synthetic strategies, making it indispensable in the construction of complex molecules for drug discovery and material science. As research continues to uncover new methodologies and applications, the importance of this intermediate is expected to grow further, solidifying its place as a cornerstone in modern chemical synthesis.
1160573-87-4 (1-Bromo-2-ethyl-4-iodobenzene) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)